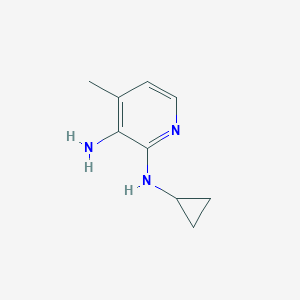

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

Description

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is a bicyclic amine derivative featuring a pyridine backbone substituted with a cyclopropyl group at the N2 position and a methyl group at the 4-position. Structural analogs often share pyridine or pyrazole cores with cyclopropyl or other alkyl/aryl substituents, enabling comparative studies on reactivity, stability, and applications.

Properties

IUPAC Name |

2-N-cyclopropyl-4-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-4-5-11-9(8(6)10)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULWAPQSEVRAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)NC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444627 | |

| Record name | AGN-PC-0NABS7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-18-6 | |

| Record name | AGN-PC-0NABS7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursors

The common starting material is 2,3-diaminopyridine derivatives, often substituted at the 4-position with a methyl group. These precursors are either commercially available or synthesized via known heterocyclic chemistry routes.

Introduction of the Cyclopropyl Group at N2

The cyclopropyl moiety is typically introduced via nucleophilic substitution or cross-coupling reactions using cyclopropyl-containing reagents. Palladium-catalyzed cross-coupling reactions are preferred due to their efficiency and selectivity.

- Catalysts: Pd(dppf)Cl2, Pd(OAc)2, tetrakis(triphenylphosphine)palladium(0), or Pd2(dba)3 have been reported as effective catalysts.

- Conditions: Reactions are conducted typically between 60°C and 100°C, with an optimal range around 70-90°C.

- Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or ethyl acetate.

Amination at 2,3-Positions

The diamine functionality at positions 2 and 3 is introduced or preserved through reduction of nitro precursors or direct amination.

- Reduction: Catalytic hydrogenation using Pd/C under hydrogen atmosphere (e.g., 50 psi) in ethanol is a common method.

- Direct Amination: Using reagents like thiocarbonyldiimidazole or carbonyldiimidazole to activate amino groups for further functionalization.

Methylation at the 4-Position

Methyl substitution at the 4-position can be achieved via electrophilic substitution or by using methylated pyridine precursors.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of 3-nitro-5-(trifluoromethyl)pyridin-2-amine to 5-trifluoromethyl-pyridine-2,3-diamine | 10% Pd/C, ethanol, 50 psi H2, 5 h | High (not specified) | Efficient reduction of nitro to diamine |

| Cyclopropylation via Pd-catalyzed cross-coupling | Pd(dppf)Cl2, 70-90°C, THF | Moderate to high | Cross-coupling with cyclopropyl halides |

| Reaction with carbonyldiimidazole for amide formation | Carbonyldiimidazole, CH2Cl2, RT, 18 h | Moderate | Facilitates cyclization and functional group transformation |

- The use of palladium catalysts such as Pd(dppf)Cl2 has been found to improve reaction rates and yields in cross-coupling steps involving cyclopropyl groups.

- Cross-coupling reactions are temperature sensitive; maintaining 80°C is optimal for balancing reaction speed and product stability.

- Oxidation steps (if required) employ peroxides such as hydrogen peroxide or urea-hydrogen peroxide to avoid harsh conditions.

- Purification often involves preparative HPLC, recrystallization from water/DMF/DMSO, or filtration after precipitation.

| Parameter | Typical Range/Value | Remarks |

|---|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(OAc)2, Pd(PPh3)4 | Choice affects yield and selectivity |

| Temperature | 60-100°C (optimal ~80°C) | For cross-coupling reactions |

| Solvent | THF, DMF, Ethyl acetate | Solvent choice influences solubility and reaction kinetics |

| Reaction Time | 4-18 hours | Depends on step and scale |

| Hydrogenation Pressure | 50 psi H2 | For nitro to amine reduction |

| Oxidizing Agent | Hydrogen peroxide, peracetic acid | For mild oxidation |

The preparation of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine involves a combination of palladium-catalyzed cross-coupling to introduce the cyclopropyl group, strategic amination at the 2 and 3 positions, and methylation at the 4 position. Optimization of reaction conditions, including catalyst choice, temperature, and solvent, is crucial for high yield and purity. The methodologies are well-supported by diverse research sources, including patented processes and peer-reviewed synthetic protocols.

Chemical Reactions Analysis

Types of Reactions: N2-Cyclopropyl-4-methyl-2,3-pyridinediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-cyclopropyl-4-methyl-2,3-pyridinecarboxylic acid, while reduction may produce this compound derivatives .

Scientific Research Applications

Intermediate in Drug Synthesis

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine serves as an important intermediate in the synthesis of Nevirapine metabolites, which are utilized in the treatment of HIV. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in antiretroviral therapy .

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound could be explored for developing selective COX inhibitors, potentially reducing gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxicity Studies

Preliminary studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures have been tested against human dermal fibroblasts and cancer cell lines, demonstrating varying degrees of cytotoxic activity .

| Compound | IC50 Value (μM) | Cell Line |

|---|---|---|

| 3d | 86.55 | Human Dermal Fibroblasts |

| 3o | 49.47 | Human Dermal Fibroblasts |

| 3m | 563.49 | Cancer Cell Lines |

Enzyme Inhibition

This compound may inhibit enzymes involved in critical metabolic pathways. Similar compounds have shown potential in inhibiting acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Nevirapine Metabolite Synthesis

A study focused on the synthesis of metabolites derived from this compound demonstrated its utility in enhancing the efficacy of Nevirapine-based therapies. The metabolites showed improved pharmacokinetic properties and reduced toxicity profiles compared to their predecessors .

Case Study 2: Anti-inflammatory Compound Development

In a recent investigation into the anti-inflammatory properties of pyridine derivatives, compounds similar to this compound were synthesized and tested for dual inhibition of COX enzymes. The results indicated promising anti-inflammatory effects with a favorable safety profile .

Mechanism of Action

The mechanism of action of N2-Cyclopropyl-4-methyl-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1 : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyrazole ring substituted with a pyridin-3-yl group, a methyl group at position 3, and a cyclopropylamine at position 3.

- Synthesis : Synthesized via a copper-catalyzed coupling reaction between 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine and cyclopropanamine, yielding 17.9% product. Reaction conditions: 35°C for 48 hours with cesium carbonate and copper(I) bromide .

- Physical Properties : Melting point = 104.0–107.0°C; HRMS (ESI) m/z: 215 ([M+H]⁺) .

Compound 2 : 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyrazole core with a pyridin-3-yl group, methyl at position 3, and a methylthio-propyl chain at position 4.

- Spectroscopic Data : IR (film) absorption at 3298 cm⁻¹ (N–H stretch); $ ^1H $ NMR (CDCl₃, 400 MHz) δ 8.87 (d, J = 2.0 Hz, 1H) .

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

- Structure: Pyridine ring with amino groups at positions 2 and 3, cyclopropyl at N2, and methyl at position 4.

- Synthesis: Limited data available. Likely involves cyclopropane introduction via SN2 or transition metal-catalyzed coupling, given the reactivity of pyridine derivatives .

Physicochemical and Spectral Properties

Analysis :

- The cyclopropyl group in both Compound 1 and the target compound likely reduces solubility in polar solvents compared to Compound 2’s methylthio-propyl chain.

- Spectral gaps for the target compound highlight the need for further characterization.

Reactivity and Functional Group Interactions

- Cyclopropyl Stability : Cyclopropane rings in Compound 1 and the target compound are prone to ring-opening under strong acidic/basic conditions, limiting their utility in harsh reaction environments .

- Amino Group Reactivity: The 2,3-diamine motif in the target compound may enable chelation with metals or participation in Schiff base formation, a feature absent in mono-aminated analogs like Compound 1.

Research Implications and Limitations

- Pharmacological Potential: Cyclopropyl-containing pyridines/pyrazoles are explored as kinase inhibitors or antimicrobial agents. The target compound’s diamine structure could enhance binding to biological targets compared to mono-amine analogs .

- Data Gaps: Limited commercial availability and spectral data for this compound restrict direct comparisons. Future studies should prioritize synthesis optimization and full spectroscopic profiling.

Biological Activity

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl moiety and pyridine ring. The structural features contribute to its interaction with various biological targets, making it a candidate for further research in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator of certain biochemical pathways. Research indicates that the compound could potentially modulate enzyme activities involved in critical cellular processes, including:

- Enzyme Inhibition : The compound may inhibit key enzymes linked to disease pathways, thereby affecting cellular metabolism and signaling.

- Receptor Interaction : It may engage with various receptors involved in physiological responses, influencing processes such as inflammation and cell proliferation.

Biological Activity and Therapeutic Potential

Research has explored the therapeutic potential of this compound in several areas:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial properties, indicating potential applications in combating resistant bacterial strains.

- Neurological Applications : There is emerging interest in the compound's effects on neurological pathways, particularly concerning Alzheimer's disease. Its structure may allow it to inhibit cholinesterase enzymes, which are critical in neurotransmitter regulation .

Case Studies and Research Findings

A review of the literature reveals several significant findings related to the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in FaDu cells | |

| Antimicrobial | Exhibits activity against resistant strains | |

| Neurological | Potential cholinesterase inhibitor |

Notable Research Findings

- A study demonstrated that modifications to the cyclopropyl structure could enhance binding affinity to target proteins involved in cancer progression .

- Another investigation highlighted the compound's role as a biochemical probe for studying metabolic pathways, suggesting its utility in understanding disease mechanisms.

Q & A

Q. What synthetic methodologies are validated for N2-Cyclopropyl-4-methyl-2,3-pyridinediamine, and how do reaction conditions influence purity?

Methodological Answer: Synthesis of pyridinediamine derivatives often involves nucleophilic substitution or condensation reactions. For cyclopropyl-substituted analogs, key steps include:

- Cyclopropane ring introduction : Use of cyclopropylamine under reflux conditions (80-120°C) with aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Purification : Fractional crystallization followed by HPLC analysis (>98% purity) to isolate the target compound from byproducts like unreacted intermediates.

- Thermal stability : Differential scanning calorimetry (DSC) should be employed to assess decomposition thresholds, as excessive heating during synthesis may degrade the cyclopropyl moiety .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ 0.5–1.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) to confirm regioselective substitution.

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and aromatic C-N vibrations (1250–1350 cm⁻¹) to confirm amine functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of pyridinediamine derivatives?

Methodological Answer: Apply a contradiction analysis framework:

- Data triangulation : Cross-validate results using in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking) models to confirm target engagement.

- Contextual benchmarking : Compare experimental variables (e.g., cell lines, incubation times) across studies to identify confounding factors.

- Mechanistic reconciliation : Use density functional theory (DFT) to calculate electronic effects of substituents (e.g., cyclopropyl’s electron-withdrawing nature) on binding affinity .

Q. What longitudinal experimental designs are appropriate for assessing stability and degradation pathways of this compound?

Methodological Answer: Implement a three-phase stability study:

- Accelerated degradation : Expose the compound to stress conditions (40°C/75% RH) for 1–3 months, sampling weekly for HPLC-MS analysis of degradation products.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions.

- Structural elucidation : Isolate degradation byproducts via preparative TLC and characterize using 2D NMR (COSY, HSQC) to identify hydrolytic or oxidative pathways .

Q. How does the cyclopropyl group influence the electronic properties of pyridinediamine derivatives compared to other substituents?

Methodological Answer:

- Hammett analysis : Calculate σₚ values for substituents to quantify electron-withdrawing/donating effects. Cyclopropyl’s σₚ (~0.10) suggests mild electron withdrawal, altering pyridine ring electron density.

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity toward electrophilic agents.

- Comparative SAR : Synthesize analogs with methyl, ethyl, or phenyl groups to benchmark cyclopropyl’s steric/electronic contributions .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data in pyridinediamine derivatives?

Methodological Answer:

- Multivariate regression : Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity using partial least squares (PLS) regression.

- Bootstrapping : Validate model robustness by resampling datasets (≥1000 iterations) to calculate 95% confidence intervals for regression coefficients.

- Cross-validation : Use k-fold (k=5–10) methods to assess predictive accuracy and avoid overfitting .

Methodological Notes

- Contradiction Management : Iterative hypothesis testing and multi-method validation are critical when reconciling divergent data .

- Thermal Analysis : DSC and thermogravimetric analysis (TGA) should precede synthetic scale-up to define safe operating temperature ranges .

- Longitudinal Stability : Time-series SEM (structural equation modeling) can quantify degradation rates while accounting for measurement error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.